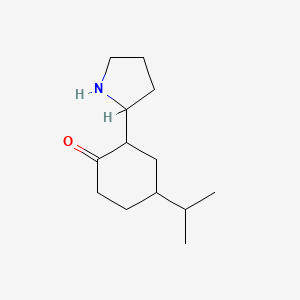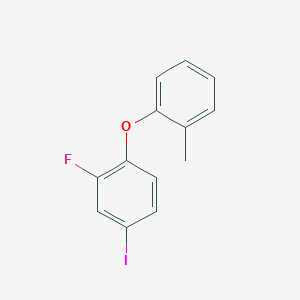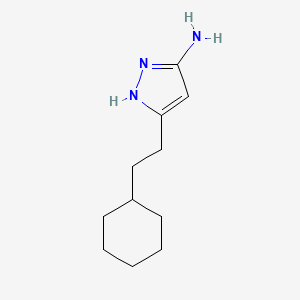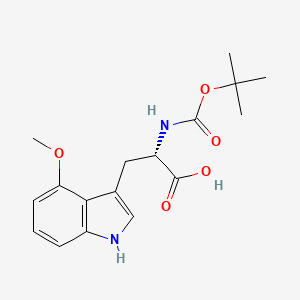
N-propyladamantan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-propyladamantan-2-amine is a derivative of adamantane, a tricyclic cage compound with the chemical formula C10H16 Adamantane and its derivatives are known for their unique structural properties, which make them valuable in various scientific and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-propyladamantan-2-amine typically involves the alkylation of adamantane derivatives. One common method is the reaction of adamantane with propylene in the presence of acid catalysts, which leads to the formation of this compound through the corresponding carbocation intermediate . Another approach involves the amidation of adamantane derivatives followed by reduction to the corresponding amine using reducing agents such as borane-tetrahydrofuran (BH3·THF) .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-propyladamantan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various amines.
Aplicaciones Científicas De Investigación
N-propyladamantan-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It serves as a probe for studying biological processes and interactions.
Industry: The compound is used in the development of advanced materials, such as polymers and nanodiamonds.
Mecanismo De Acción
The mechanism of action of N-propyladamantan-2-amine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may act as an inhibitor or modulator of certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
N-propyladamantan-2-amine can be compared with other adamantane derivatives, such as:
Amantadine: Known for its antiviral and antiparkinsonian properties.
Rimantadine: Similar to amantadine but with different pharmacokinetic properties.
Memantine: Used in the treatment of Alzheimer’s disease due to its NMDA receptor antagonistic effects.
These compounds share structural similarities with this compound but differ in their specific applications and mechanisms of action.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structural properties and reactivity make it a valuable tool for researchers and developers in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C13H23N |
|---|---|
Peso molecular |
193.33 g/mol |
Nombre IUPAC |
N-propyladamantan-2-amine |
InChI |
InChI=1S/C13H23N/c1-2-3-14-13-11-5-9-4-10(7-11)8-12(13)6-9/h9-14H,2-8H2,1H3 |
Clave InChI |
TVLVYFAVYCJHEN-UHFFFAOYSA-N |
SMILES canónico |
CCCNC1C2CC3CC(C2)CC1C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-(2-([1,1'-biphenyl]-4-ylamino)thiazol-5-yl)acetate](/img/structure/B13084894.png)

![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol](/img/structure/B13084911.png)

![2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]-3-methylbutanamide](/img/structure/B13084936.png)

![3-Methoxyspiro[3.3]heptane-1-thiol](/img/structure/B13084941.png)






